Fmoc-d-glu(oall)-oh
Overview
Description
Fmoc-d-glu(oall)-oh, also known as Fmoc-Glu-OAll, is a derivative of glutamic acid12. It has a molecular formula of C23H23NO6 and a molecular weight of 409.4 g/mol1. This compound is often used as an orthogonally-protected building block in the synthesis of peptides3.
Synthesis Analysis
Fmoc-d-glu(oall)-oh is used in the synthesis of head-to-tail cyclic peptides3. The α-allyl ester can be selectively removed in the presence of Fmoc- and tBu-based protecting groups by treatment with Pd (Ph 3 P) 4 / CHCl 3 /AcOH/NMM3. This facilitates the synthesis of branched esters and amides, and lactones and lactams incorporating a glutamyl unit3.
Molecular Structure Analysis
The IUPAC name of Fmoc-d-glu(oall)-oh is (4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid1. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) group, an amino group, and an allyl ester1.
Chemical Reactions Analysis
As a derivative of glutamic acid, Fmoc-d-glu(oall)-oh may participate in reactions typical of carboxylic acids and amines2. However, specific chemical reactions involving this compound are not detailed in the available resources.
Physical And Chemical Properties Analysis
Fmoc-d-glu(oall)-oh is a solid compound with a molar mass of 409.4 g/mol1. Its molecular formula is C23H23NO61.Scientific Research Applications
“Fmoc-d-glu(oall)-oh” is a type of Fmoc-amino acid . Fmoc stands for fluorenylmethyloxycarbonyl, which is a type of protecting group used in the synthesis of peptides . The “d-glu(oall)-oh” part refers to the specific amino acid that is being protected, in this case, D-glutamic acid .
This compound is used as a building block in solid phase peptide synthesis . The Fmoc group is used to protect the amino group during the synthesis process, preventing it from reacting until it is removed in a later step . The “oall” part refers to an allyl ester protecting group on the alpha carboxyl group of the glutamic acid . This allows for orthogonal deprotection, meaning it can be removed selectively in the presence of other protecting groups .
“Fmoc-d-glu(oall)-oh” is a type of Fmoc-amino acid used in peptide synthesis . Here are some potential applications based on its properties:
-
Peptide Synthesis
- Fmoc-d-glu(oall)-oh is used as a building block in solid phase peptide synthesis . The Fmoc group protects the amino group during the synthesis process, preventing it from reacting until it is removed in a later step .
- The “oall” part refers to an allyl ester protecting group on the alpha carboxyl group of the glutamic acid . This allows for orthogonal deprotection, meaning it can be removed selectively in the presence of other protecting groups .
-
Synthesis of Head-to-Tail Cyclic Peptides
- Fmoc-d-glu(oall)-oh can be used as an orthogonally-protected building block for the synthesis of head-to-tail cyclic peptides .
- The α-allyl ester can be selectively removed in the presence of Fmoc- and tBu-based protecting groups by treatment with Pd (Ph 3 P) 4 / CHCl 3 /AcOH/NMM , thereby facilitating the synthesis of branched esters and amides, and lactones and lactams incorporating a glutamyl unit .
-
Synthesis of Branched Esters and Amides
-
Synthesis of Lactones and Lactams
“Fmoc-d-glu(oall)-oh” is a type of Fmoc-amino acid used in peptide synthesis . Here are some potential applications based on its properties:
-
Peptide Synthesis
- Fmoc-d-glu(oall)-oh is used as a building block in solid phase peptide synthesis . The Fmoc group protects the amino group during the synthesis process, preventing it from reacting until it is removed in a later step .
- The “oall” part refers to an allyl ester protecting group on the alpha carboxyl group of the glutamic acid . This allows for orthogonal deprotection, meaning it can be removed selectively in the presence of other protecting groups .
-
Synthesis of Head-to-Tail Cyclic Peptides
- Fmoc-d-glu(oall)-oh can be used as an orthogonally-protected building block for the synthesis of head-to-tail cyclic peptides .
- The α-allyl ester can be selectively removed in the presence of Fmoc- and tBu-based protecting groups by treatment with Pd (Ph 3 P) 4 / CHCl 3 /AcOH/NMM , thereby facilitating the synthesis of branched esters and amides, and lactones and lactams incorporating a glutamyl unit .
-
Synthesis of Branched Esters and Amides
-
Synthesis of Lactones and Lactams
Safety And Hazards
Specific safety and hazard information for Fmoc-d-glu(oall)-oh is not provided in the available resources. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination.
Future Directions
The future directions of Fmoc-d-glu(oall)-oh are not specified in the available resources. However, given its role in peptide synthesis, it may continue to be a valuable tool in the development of new peptides and proteins for therapeutic and research applications.
Please note that this analysis is based on the information available from the search results and may not include all aspects of the compound. For a more comprehensive understanding, further research and review of scientific literature may be necessary.
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-2-13-29-21(25)12-11-20(22(26)27)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,26,27)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBARFFNYOKIAX-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-d-glu(oall)-oh |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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